molecular formula C9H6N4O2 B13043874 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

Cat. No.: B13043874
M. Wt: 202.17 g/mol
InChI Key: PDKCGKAAXQQQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-[1,3]oxazolo[4,5-g]quinazolin-8-ol is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of oxazolo[4,5-g]quinazoline derivatives, which are recognized as an attractive platform for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . Abnormal expression of EGFR is a key driver in various human tumors, making it a critical target for anticancer drug discovery . Researchers value this scaffold because it is derived from refining established EGFR inhibitors like Gefitinib, aiming to discover novel, potent binders . The specific structural features of this compound, including the 2-amino and 8-ol substitutions on the fused oxazoloquinazoline ring system, make it a promising candidate for investigating structure-activity relationships (SAR) and for use in computational studies, including pharmacophore-based virtual screening and molecular docking . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14)

InChI Key

PDKCGKAAXQQQNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

The primary application of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL lies in its potential as an anticancer agent. It has been shown to inhibit EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Several studies have demonstrated that derivatives of this compound exhibit significant antitumor activity:

  • EGFR Inhibition : The compound's ability to bind to EGFR has been confirmed through various computational studies and molecular docking simulations, indicating its potential as a lead compound for developing new EGFR inhibitors .
  • Kinase Activity Modulation : It has been noted that compounds similar to this compound can inhibit other kinases involved in tumor growth, suggesting broader anticancer applications .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Studies indicate that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility in treating infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to optimize yield and enhance biological activity through structural modifications. Notable methods include:

  • Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
  • Dehydration Reactions : Engaging the hydroxyl group to form ethers or esters.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Study on EGFR Inhibition : A comprehensive study utilized pharmacophore-based virtual screening followed by molecular dynamics simulations to identify potential inhibitors targeting EGFR . Results indicated stable interactions between the compound and the active site of EGFR.
  • In Vitro Cytotoxicity Assays : Research has shown that certain derivatives possess low micromolar IC50 values against cancer cell lines such as KB and A498, highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Imidazo[4,5-g]quinazolines

  • Core Structure : Fused imidazole and quinazoline rings.
  • For example, 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines exhibit enhanced π-π stacking due to aromatic substituents but lack the hydroxyl group at position 8 .
  • Synthesis : Prepared via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, yielding derivatives with moderate to high pharmacological activity .
  • Bioactivity : Imidazo analogues are less studied for antiviral activity but show promise in kinase inhibition .

[1,3]Dioxolo[4,5-g]quinolines

  • Core Structure: Fused dioxolane and quinoline rings.
  • Key Differences: The dioxolane ring increases electron density and steric bulk compared to oxazole. Derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate prioritize halogenated substituents for reactivity .
  • Synthesis : Chlorination of intermediates with acetyl chloride or methanesulfonyl chloride yields iodinated derivatives (e.g., 7-chloro-substituted compounds) in moderate yields (45–65%) .
  • Bioactivity : These compounds are less explored for targeted therapies but demonstrate cytotoxicity in preliminary screens .

Thiazole-Fused Quinazolinones

  • Core Structure: Thiazole fused with quinazolinone.
  • Key Differences: Sulfur in the thiazole ring enhances lipophilicity and metal-binding capacity. Derivatives like [(4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino)quinazolin-4(3H)-ones exhibit unique reactivity due to dithiazole substituents .
  • Synthesis: Appel Salt-mediated cyclization of aminoquinazolinones yields thiazole-fused derivatives .
  • Bioactivity: Thiazoloquinazolinones show moderate anticancer activity but higher metabolic stability than oxazolo analogues .

Oxazolo[4,5-d]pyrimidines

  • Core Structure : Fused oxazole and pyrimidine rings.
  • Key Differences : Pyrimidine replaces quinazoline, reducing ring size and altering binding specificity. Derivatives like 7-chlorosubstituted oxazolo[4,5-d]pyrimidines are optimized for enzyme inhibition .
  • Synthesis : Chlorination of oxazolones with POCl3 followed by amine substitution yields 7-amine-substituted derivatives (>80% yield) .
  • Bioactivity: These compounds inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (IC50: 0.2–5 µM) and exhibit antiviral effects against opportunistic infections .

Triazolo- and Pyrazolo-Fused Quinazolines

  • Core Structure : Triazole or pyrazole fused with quinazoline.
  • Key Differences : Triazolo derivatives (e.g., 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones) introduce additional nitrogen atoms, enhancing polarity and metabolic stability .
  • Synthesis : Cyclocondensation reactions with N-nucleophiles yield diverse substituents, though yields vary (30–70%) .
  • Bioactivity : Triazoloquinazolines are explored for CNS applications due to blood-brain barrier permeability, while pyrazolo derivatives show anticancer activity (GI50: 1–10 µM) .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Yield Notable Bioactivity References
2-Amino-oxazoloquinazolin-8-OL Oxazole + quinazoline -NH2 (C2), -OH (C8) Not reported Potential EGFR inhibition
Imidazo[4,5-g]quinazolines Imidazole + quinazoline Aryl groups (C2, C6, C8) 50–75% Kinase inhibition
[1,3]Dioxoloquinolines Dioxolane + quinoline -Cl (C8), -COOEt (C7) 45–65% Cytotoxicity
Thiazoloquinazolinones Thiazole + quinazolinone Dithiazolylidene (C5) 60–70% Anticancer (moderate activity)
Oxazolo[4,5-d]pyrimidines Oxazole + pyrimidine -Cl (C7), -NH2 (C7) >80% FAAH/MAGL inhibition (IC50: 0.2–5 µM)
Triazoloquinazolinones Triazole + quinazoline -CH3 (C6), aryl (C9) 30–70% CNS-targeted activity

Key Research Findings and Trends

  • Electronic and Steric Effects: The oxazole ring in 2-amino-oxazoloquinazolin-8-OL provides a balance of rigidity and hydrogen-bonding capacity, distinct from imidazole (more basic) or thiazole (more lipophilic) .
  • Pharmacological Potential: Computational studies suggest oxazolo[4,5-g]quinazolines, including the target compound, may inhibit EGFR, a critical target in oncology . This contrasts with dioxoloquinolines, which lack targeted kinase activity .
  • Synthetic Accessibility : Oxazolo[4,5-d]pyrimidines are synthesized efficiently (>80% yield), whereas triazoloquinazolines face lower yields due to multi-step cyclocondensation .

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